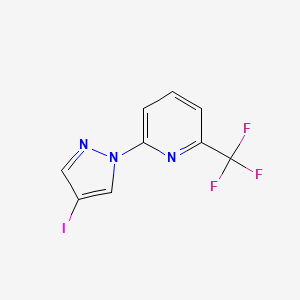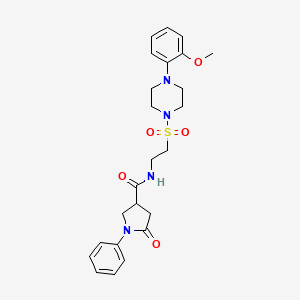
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound . The molecule also contains iodine and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two different types of aromatic rings (pyrazole and pyridine) and the iodine and trifluoromethyl groups . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.科学的研究の応用
Coordination Chemistry and Ligand Behavior
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including those related to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been extensively used as ligands in coordination chemistry. These compounds serve as versatile terpyridine analogues, exhibiting both advantages and disadvantages when compared to more traditional terpyridines. Their complex chemistry includes the formation of luminescent lanthanide compounds, which are promising for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Luminescent Materials and OLEDs
The photophysical properties of Pt(II) complexes, incorporating pyrazole chelates related to this compound, have been studied for their potential applications in OLEDs. These complexes demonstrate mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use as blue dopants in OLED fabrication. Their utilization has led to the development of efficient white OLEDs with high external quantum efficiency, stable chromaticity, and adequate color-rendering indices, highlighting their potential in advanced display technologies (Huang et al., 2013).
Single Molecule Magnets
Dy(III) bis-pyrazolylpyridine clusters, which can be synthesized from derivatives similar to this compound, exhibit single molecule magnetism features. These materials form a porous π-π mediated 3D network, displaying slow magnetization reversal. Such compounds represent significant advancements in the development of materials for data storage and quantum computing applications (Gass et al., 2012).
Catalytic and Synthetic Applications
Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes have been surveyed, with particular attention to their use in catalysis. These derivatives have facilitated the development of multi-functional spin-crossover switches, biomedical sensors, and a variety of functional soft materials and surface structures. Their complexes have also been used in catalytic processes, showcasing the broad applicability of these compounds in both materials science and synthetic chemistry (Halcrow, 2014).
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQSRDGIHFZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)
![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)


![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)
![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)
![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)
![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)
![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)
![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)
